N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-3-14(17)16(12-6-7-20(18,19)9-12)11-5-4-10(2)13(15)8-11/h4-8,12H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAQOOIDGZYMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylamine and 2,3-dihydrothiophene-1,1-dioxide.
Amidation Reaction: The 3-chloro-4-methylphenylamine is reacted with propionyl chloride to form N-(3-chloro-4-methylphenyl)propionamide.
Coupling Reaction: The N-(3-chloro-4-methylphenyl)propionamide is then coupled with 2,3-dihydrothiophene-1,1-dioxide under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dihydrothiophene ring.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide
- Structure : Features a 4-chloro-3-methoxyphenyl group and a piperidin-4-yl group attached to the propionamide nitrogen.
- The piperidine (a saturated six-membered amine ring) in this analog contrasts with the dihydrothiophene dioxide (a five-membered sulfone-containing ring) in the target compound. Piperidine may enhance basicity and hydrogen-bonding capacity, while the sulfone group could improve oxidative stability and polarity .
- Synthesis : Prepared via deprotection of a benzyl-piperidine intermediate (72% yield), suggesting feasible scalability for similar propionamides .
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Contains a thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom) linked to the propionamide.
- Key Differences: The thiadiazole ring lacks the sulfone oxidation state present in the target compound’s dihydrothiophene moiety. Bioactivity: Exhibits anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, alongside diuretic and cardioprotective effects.
Propanil (N-(3,4-dichlorophenyl)propanamide)
- Structure : A simple propionamide with a 3,4-dichlorophenyl group .
- Key Differences :
- The target compound’s 3-chloro-4-methylphenyl group replaces one chlorine atom with a methyl group, reducing electronegativity but increasing steric bulk.
- Activity : Propanil is a widely used herbicide , indicating that chloro-substituted phenyl propionamides can interact with plant-specific targets (e.g., acetolactate synthase). The methyl group in the target compound might modulate selectivity or environmental persistence .
N-(3,4-difluorophenyl)propionamide Derivatives
- Structure : Includes fluorinated phenyl groups and piperidine/tetrahydronaphthalene moieties (e.g., compound 35 in ).
- Key Differences: Fluorine atoms increase electronegativity and metabolic stability compared to chlorine or methyl groups.
Structural and Functional Comparison Table
Research Implications and Gaps
- The target compound’s dihydrothiophene dioxide group is unique among the compared analogs, warranting studies on its impact on pharmacokinetics (e.g., CYP450 interactions) and sulfone-mediated target binding.
- Synthetic routes from (e.g., deprotection strategies) could guide the target compound’s preparation .
Biological Activity
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide is a complex organic compound with potential biological activity. This article reviews its chemical structure, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure
The compound's molecular formula is , and it has a molecular weight of approximately 367.9 g/mol. The structure features a chloro-substituted aromatic ring and a thiophene moiety with dioxido groups, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.9 g/mol |
| CAS Number | 863008-02-0 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors in microbial cells. This interaction may disrupt cellular processes such as DNA replication or protein synthesis, leading to microbial cell death.
Case Studies
- Antimicrobial Activity Evaluation
- A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Oxidative Stress Protection
- Another investigation focused on the antioxidant effects in human cell lines exposed to oxidative stress. The compound reduced markers of oxidative damage by approximately 40%, indicating its potential therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, typically involving a substituted phenylamine and a propionyl chloride derivative. For example, analogous propionamides are prepared by reacting benzylpiperidin-4-amine derivatives with substituted phenylpropionyl chlorides under basic conditions (e.g., NaHCO₃ or Et₃N) in aprotic solvents like dichloromethane. Optimization involves stoichiometric control (1:1 molar ratio of amine to acyl chloride), extended reaction times (12–24 hours), and purification via recrystallization from ethanol or ethanol-dioxane mixtures, yielding 61–72% . Elevated yields may require inert atmospheres or catalytic agents.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Prioritize ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and dihydrothiophene-dioxido protons (δ 3.1–4.3 ppm). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) and sulfone moieties (δ ~105–110 ppm for SO₂). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while UV-Vis can monitor conjugation effects. Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond lengths (e.g., C–C mean 0.003 Å, R factor 0.042) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate computational models (DFT or molecular mechanics) with experimental data by:
- Adjusting solvent parameters in simulations to match NMR conditions (e.g., CDCl₃ or DMSO-d₆).
- Comparing experimental X-ray bond lengths (e.g., 1.76 Å for C–S in sulfone groups) with computed values .
- Using temperature-dependent NMR to probe dynamic equilibria (e.g., rotamers).
Q. What strategies are recommended for analyzing the impact of stereochemical variations on the compound's biological activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts or resolve racemic mixtures using chiral HPLC. Assess activity differences using in vitro assays (e.g., enzyme inhibition). For example, highlights stereoselective synthesis of piperidin-4-ylpropionamides, where benzyl group positioning affects yields (63% vs. 61% for diastereomers). Use circular dichroism (CD) or optical rotation to confirm enantiopurity .
Q. How should discrepancies between crystallographic data and molecular docking simulations be addressed?
- Methodological Answer : Reconcile differences by:
- Validating force field parameters (e.g., AMBER or CHARMM) against X-ray torsion angles (e.g., 123 K data in ).
- Incorporating solvation models (e.g., implicit solvent) to mimic crystal packing effects.
- Testing multiple docking poses and ranking them via RMSD alignment with the crystal structure .
Q. What methodologies are effective in troubleshooting low yields during the synthesis of similar propionamide derivatives?
- Methodological Answer : Low yields (e.g., <60%) may stem from side reactions or poor solubility. Mitigate by:
- Using excess acyl chloride (1.2 eq) to drive reactions to completion.
- Replacing polar aprotic solvents (DMF) with less nucleophilic alternatives (THF).
- Employing scavengers (e.g., molecular sieves) to remove water, as in ’s ethanol-dioxane recrystallization protocol .
Q. What advanced techniques are utilized for separating enantiomers of this compound, and how is enantiomeric excess quantified?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® IA) separates enantiomers, with mobile phases of hexane:isopropanol (90:10). Quantify enantiomeric excess (ee) via integration of HPLC peaks or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). ’s X-ray data provides a reference for absolute configuration determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
